molecular formula C12H14N2O4S B15208301 4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 65116-13-4

4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B15208301
CAS No.: 65116-13-4
M. Wt: 282.32 g/mol
InChI Key: UAJZTLLJJRWHRW-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound characterized by a pyrrolidinyl ring attached to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of ethylamine with maleic anhydride to form an intermediate, which is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dioxo-3-ethyl-1-pyrrolidinyl)benzenesulfonamide is unique due to its specific ethyl substitution on the pyrrolidinyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development .

Properties

CAS No.

65116-13-4

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

4-(3-ethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H14N2O4S/c1-2-8-7-11(15)14(12(8)16)9-3-5-10(6-4-9)19(13,17)18/h3-6,8H,2,7H2,1H3,(H2,13,17,18)

InChI Key

UAJZTLLJJRWHRW-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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